N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2640881-11-2
VCID: VC11863134
InChI: InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2
SMILES: C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Molecular Formula: C17H15F2NO2S3
Molecular Weight: 399.5 g/mol

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

CAS No.: 2640881-11-2

Cat. No.: VC11863134

Molecular Formula: C17H15F2NO2S3

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide - 2640881-11-2

Specification

CAS No. 2640881-11-2
Molecular Formula C17H15F2NO2S3
Molecular Weight 399.5 g/mol
IUPAC Name 1-(2,5-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide
Standard InChI InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2
Standard InChI Key UHJHUPFLMQBNBN-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Canonical SMILES C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F

Introduction

Synthesis Pathway

The synthesis of this compound involves multiple steps integrating bithiophene derivatives with sulfonamide chemistry. Below is a general outline:

  • Preparation of Bithiophene Derivative:

    • Bithiophene derivatives are synthesized via coupling reactions such as Suzuki or Stille coupling. These methods allow for selective functionalization at the 5-position of the bithiophene ring .

  • Introduction of Sulfonamide Group:

    • Methanesulfonyl chloride reacts with an amine precursor to form the sulfonamide group. This step typically occurs under mild conditions to preserve sensitive functional groups .

  • Incorporation of Difluorophenyl Group:

    • The difluorophenyl moiety is introduced via nucleophilic substitution or direct coupling with the sulfonamide intermediate.

Table 2: Synthetic Reagents and Conditions

StepReagent/ConditionYield (%)
1Bithiophene + Pd(PPh3)4 catalyst~85
2Methanesulfonyl chloride + Amine~90
3Difluorophenyl halide + Base~80

3.1. Biological Activity

Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of bithiophene and difluorophenyl groups may enhance these properties:

  • Antimicrobial Potential:

    • The bithiophene moiety is known for its antimicrobial activity due to its ability to disrupt microbial membranes.

  • Anticancer Properties:

    • Fluorinated aromatic compounds often show cytotoxicity against cancer cells by interacting with DNA or proteins.

3.2. Electronic Applications

Bithiophene derivatives are widely used in organic electronics due to their excellent charge transport properties:

  • Potential use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR confirm the structure and substitution pattern.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as sulfonamide (S=O stretching).

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